molecular formula C14H16N2O6 B2687891 1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid CAS No. 894622-91-4

1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2687891
CAS No.: 894622-91-4
M. Wt: 308.29
InChI Key: VLSKMXGLFYHWKN-UHFFFAOYSA-N
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Description

1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid functional group

Scientific Research Applications

1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the acylation of the pyrrolidine ring with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Comparison with Similar Compounds

  • 1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-2-carboxylic acid
  • 1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-4-oxopyrrolidine-3-carboxylic acid

Comparison: Compared to similar compounds, 1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid may exhibit unique properties due to the specific positioning of its functional groups. These differences can influence its reactivity, biological activity, and potential applications. For instance, the position of the carboxylic acid group can affect the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

1-[(3,4-dimethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6/c1-21-10-4-3-8(5-11(10)22-2)13(18)15-16-7-9(14(19)20)6-12(16)17/h3-5,9H,6-7H2,1-2H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSKMXGLFYHWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN2CC(CC2=O)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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